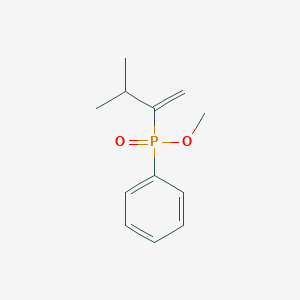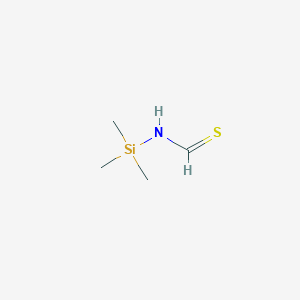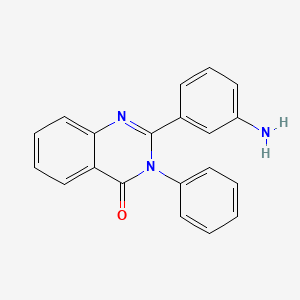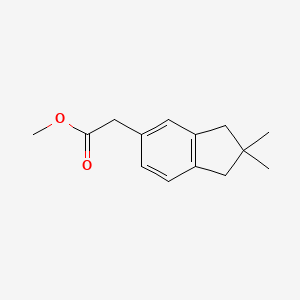
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate is an organic compound that belongs to the class of indane derivatives It is characterized by a bicyclic structure with a methyl acetate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1H-indene with acetic acid or its derivatives under specific conditions. One common method includes the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indane derivatives.
Applications De Recherche Scientifique
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active indane derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-indene: A parent compound with similar structural features but lacking the ester functional group.
Methyl 2,3-dihydro-1H-indene-5-carboxylate: A closely related ester with a different substitution pattern on the indane ring.
5-Methylindane: Another indane derivative with a methyl group at a different position on the ring.
Uniqueness
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60231-86-9 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
methyl 2-(2,2-dimethyl-1,3-dihydroinden-5-yl)acetate |
InChI |
InChI=1S/C14H18O2/c1-14(2)8-11-5-4-10(6-12(11)9-14)7-13(15)16-3/h4-6H,7-9H2,1-3H3 |
Clé InChI |
XKWXGUXLKXFWPF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C1)C=C(C=C2)CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


mercury](/img/structure/B14615352.png)
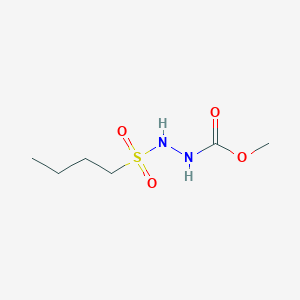
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
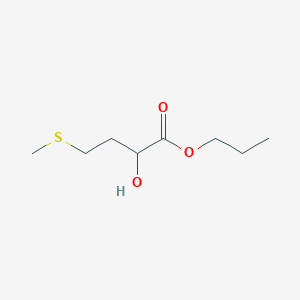
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
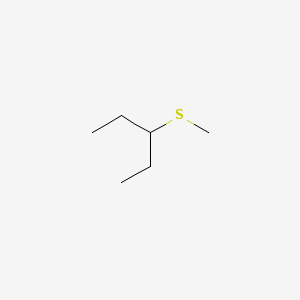
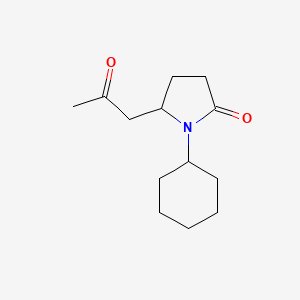
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)

